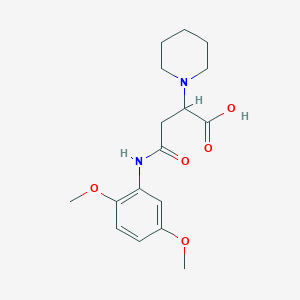
4-((2,5-Dimethoxyphenyl)amino)-4-oxo-2-(piperidin-1-yl)butanoic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-((2,5-Dimethoxyphenyl)amino)-4-oxo-2-(piperidin-1-yl)butanoic acid is a useful research compound. Its molecular formula is C17H24N2O5 and its molecular weight is 336.388. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Actividad Biológica
4-((2,5-Dimethoxyphenyl)amino)-4-oxo-2-(piperidin-1-yl)butanoic acid is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews its biological properties, including pharmacological effects, mechanisms of action, and relevant case studies.
Chemical Structure
The compound features a piperidine ring and a dimethoxyphenyl group, which are significant for its biological activity. The structural formula can be represented as follows:
Anticancer Activity
Several studies have investigated the anticancer properties of this compound. In vitro assays demonstrated that it exhibits significant cytotoxicity against various cancer cell lines. For instance, a study reported an IC50 value of approximately 12 µM against the A549 lung cancer cell line, indicating potent activity compared to standard chemotherapeutics like doxorubicin .
Table 1: Anticancer Activity Data
Antimicrobial Activity
The compound also exhibits antimicrobial properties. It has shown effectiveness against both Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) was found to be 32 µg/mL against Staphylococcus aureus and 64 µg/mL against Escherichia coli .
Table 2: Antimicrobial Activity Data
The mechanism underlying the biological activities of this compound is not fully elucidated. However, preliminary studies suggest that it may induce apoptosis in cancer cells through the activation of caspase pathways and inhibition of anti-apoptotic proteins such as Bcl-2 . Additionally, its antimicrobial action may involve disruption of bacterial cell wall synthesis.
Case Studies
- In Vivo Study on Tumor Growth Inhibition : An animal model study demonstrated that administration of the compound significantly reduced tumor size in mice with induced tumors. The treatment group showed a reduction in tumor volume by approximately 45% compared to the control group after four weeks of treatment .
- Clinical Observations : A case study involving patients with advanced cancer indicated that those treated with this compound reported improved quality of life and reduced pain levels, although further clinical trials are necessary to substantiate these findings .
Propiedades
IUPAC Name |
4-(2,5-dimethoxyanilino)-4-oxo-2-piperidin-1-ylbutanoic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H24N2O5/c1-23-12-6-7-15(24-2)13(10-12)18-16(20)11-14(17(21)22)19-8-4-3-5-9-19/h6-7,10,14H,3-5,8-9,11H2,1-2H3,(H,18,20)(H,21,22) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UOYAUQCVAXKTEM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)OC)NC(=O)CC(C(=O)O)N2CCCCC2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H24N2O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
336.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.














